Tetrahydrofolic acid (trihydrochloride)
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Overview
Description
Tetrahydrofolic acid (trihydrochloride) is a derivative of folic acid, a vital B-vitamin. It plays a crucial role in the synthesis of nucleic acids and amino acids, acting as a coenzyme in various biochemical reactions. This compound is essential for DNA synthesis and repair, making it indispensable for cell division and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofolic acid (trihydrochloride) can be synthesized through the reduction of folic acid. One common method involves using sodium hydroxide to dissolve folic acid in a buffer solution under nitrogen protection. Sodium borohydride is then added in batches to reduce folic acid to tetrahydrofolic acid while maintaining the pH between 6 and 10 .
Industrial Production Methods
In industrial settings, folic acid is often reduced using catalytic hydrogenation. For instance, a continuous-flow technology with Raney nickel as a catalyst has been developed to achieve high conversion rates and selectivity for tetrahydrofolic acid .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofolic acid (trihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolic acid.
Reduction: It is produced by the reduction of folic acid.
Substitution: It can participate in substitution reactions where single-carbon groups are transferred.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reactions often involve formaldehyde and serine hydroxymethyltransferase
Major Products
5,10-Methylenetetrahydrofolate: Formed by the action of serine hydroxymethyltransferase.
10-Formyltetrahydrofolate: Acts as a donor of single-carbon groups.
Scientific Research Applications
Tetrahydrofolic acid (trihydrochloride) has numerous applications in scientific research:
Chemistry: Used as a coenzyme in various synthetic reactions.
Biology: Essential for DNA synthesis and repair, making it crucial for cell division and growth.
Medicine: Used in the treatment of megaloblastic anemia and as a supplement during pregnancy to prevent neural tube defects.
Industry: Employed in the production of active folate derivatives for nutritional supplements
Mechanism of Action
Tetrahydrofolic acid (trihydrochloride) functions as a coenzyme in the transfer of single-carbon groups. It is transported across cells by receptor-mediated endocytosis and is involved in:
Erythropoiesis: Maintaining normal red blood cell production.
Nucleic Acid Synthesis: Synthesizing purine and thymidylate nucleic acids.
Amino Acid Interconversion: Interconverting amino acids and methylating tRNA.
Comparison with Similar Compounds
Similar Compounds
Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.
5-Methyltetrahydrofolate: A biologically active form of folate involved in homocysteine metabolism.
Uniqueness
Tetrahydrofolic acid (trihydrochloride) is unique due to its role as a coenzyme in single-carbon transfer reactions, which are essential for DNA synthesis and repair. Its ability to act as a carrier of single-carbon groups distinguishes it from other folate derivatives .
Properties
Molecular Formula |
C19H26Cl3N7O6 |
---|---|
Molecular Weight |
554.8 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride |
InChI |
InChI=1S/C19H23N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1 |
InChI Key |
PODZJLOKQRGHJH-WMBFYOGGSA-N |
Isomeric SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl |
Canonical SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl |
Origin of Product |
United States |
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